Benzyl 2,3-Di-O-benzyl-4,6-O-benzylidene-b-D-glucopyranoside
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Overview
Description
Benzyl 2,3-Di-O-benzyl-4,6-O-benzylidene-b-D-glucopyranoside is a complex organic compound with the molecular formula C34H34O6. It is a derivative of glucopyranoside, where the hydroxyl groups at positions 2, 3, and 4, 6 are protected by benzyl and benzylidene groups, respectively. This compound is often used as an intermediate in the synthesis of various bioactive molecules and has applications in organic chemistry and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2,3-Di-O-benzyl-4,6-O-benzylidene-b-D-glucopyranoside typically involves the protection of the hydroxyl groups of D-glucose. The process begins with the selective protection of the 4,6-hydroxyl groups using benzylidene to form a benzylidene acetal. This is followed by the benzylation of the remaining free hydroxyl groups at positions 2 and 3 using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Solvent selection, temperature control, and purification methods such as recrystallization or chromatography are crucial for obtaining high-purity products .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2,3-Di-O-benzyl-4,6-O-benzylidene-b-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: The benzyl groups can be oxidized to form corresponding benzaldehydes.
Reduction: The benzylidene acetal can be reduced to yield the corresponding diol.
Substitution: The benzyl groups can be substituted with other protective groups or functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Diol derivatives.
Substitution: Various substituted glucopyranosides depending on the nucleophile used
Scientific Research Applications
Benzyl 2,3-Di-O-benzyl-4,6-O-benzylidene-b-D-glucopyranoside has several applications in scientific research:
Chemistry: Used as a protecting group in carbohydrate chemistry to facilitate the selective modification of hydroxyl groups.
Biology: Serves as an intermediate in the synthesis of glycosylated natural products and glycomimetics.
Medicine: Utilized in the development of drug candidates, particularly those targeting glycosylation pathways.
Industry: Employed in the synthesis of complex organic molecules for pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of Benzyl 2,3-Di-O-benzyl-4,6-O-benzylidene-b-D-glucopyranoside primarily involves its role as a protecting group. By shielding specific hydroxyl groups, it allows for selective reactions to occur at other positions on the glucopyranoside molecule. This selective protection is crucial in the stepwise synthesis of complex carbohydrates and glycosylated compounds .
Comparison with Similar Compounds
Similar Compounds
Methyl 2,3-Di-O-benzyl-4,6-O-benzylidene-alpha-D-glucopyranoside: Similar structure but with a methyl group instead of a benzyl group at the anomeric position
4,6-O-Benzylidene-methyl-alpha-D-glucopyranoside: Lacks the benzyl groups at positions 2 and 3
Uniqueness
Benzyl 2,3-Di-O-benzyl-4,6-O-benzylidene-b-D-glucopyranoside is unique due to its specific pattern of benzyl and benzylidene protection, which provides a high degree of selectivity in synthetic applications. This makes it particularly valuable in the synthesis of complex glycosylated molecules .
Properties
IUPAC Name |
2-phenyl-6,7,8-tris(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H34O6/c1-5-13-25(14-6-1)21-35-31-30-29(24-38-33(40-30)28-19-11-4-12-20-28)39-34(37-23-27-17-9-3-10-18-27)32(31)36-22-26-15-7-2-8-16-26/h1-20,29-34H,21-24H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQMVOFUMWKGWCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(C(O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OC(O1)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H34O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50393055 |
Source
|
Record name | AmbotzGBB1137 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50393055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53929-36-5 |
Source
|
Record name | AmbotzGBB1137 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50393055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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